molecular formula C22H17N3O2 B11990435 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- CAS No. 47531-44-2

9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]-

Cat. No.: B11990435
CAS No.: 47531-44-2
M. Wt: 355.4 g/mol
InChI Key: BRZXLFVLBKLMQB-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an azo group (-N=N-) attached to the anthraquinone core, which contributes to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 9,10-anthraquinone. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Azo Group Reactivity

The azo bond (-N=N-) serves as the most reactive site, participating in two key processes:

Diazonium Salt Coupling

The compound’s synthesis involves diazotization of 4-(dimethylamino)aniline, followed by coupling with anthracenedione derivatives. The mechanism aligns with standard azo dye synthesis pathways :

  • Diazotization :
    Ar-NH2+HNO2+HClAr-N2+Cl\text{Ar-NH}_2 + \text{HNO}_2 + \text{HCl} \rightarrow \text{Ar-N}_2^+ \text{Cl}^- (at 0–5°C)

  • Coupling :
    The diazonium salt reacts with anthracenedione’s activated aromatic ring (e.g., at the 1-position) under basic conditions to form the azo bond.

Critical Factors :

  • Electron-donating dimethylamino group enhances electrophilicity of the diazonium salt.

  • Anthracenedione’s electron-withdrawing ketones direct coupling to specific positions (e.g., para to carbonyl groups) .

Electrophilic Aromatic Substitution

The anthracenedione core undergoes substitution at positions activated by the electron-deficient aromatic system:

PositionReactivityExample Reactions
2, 4, 7ModerateNitration, sulfonation
1, 8LowHalogenation (with Lewis acids)

Key Observations :

  • Nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 preferentially occurs at the 4-position due to steric and electronic effects .

  • Bromination requires FeBr3\text{FeBr}_3 catalysis, yielding mono- or di-substituted products depending on stoichiometry.

Reduction Pathways

The azo group and anthracenedione core are susceptible to reduction:

Azo Bond Reduction

  • Reagents : Sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4), zinc/HCl.

  • Products :
    Ar-N=N-Ar’Ar-NH2+Ar’-NH2\text{Ar-N=N-Ar'} \rightarrow \text{Ar-NH}_2 + \text{Ar'-NH}_2
    Yields 4-(dimethylamino)aniline and 1-aminoanthracenedione .

Anthracenedione Core Reduction

  • Reagents : LiAlH4\text{LiAlH}_4, catalytic hydrogenation.

  • Products :
    C=OCH-OH\text{C=O} \rightarrow \text{CH-OH} (9,10-dihydroxyanthracene derivatives) .

Photochemical Behavior

Under UV/visible light:

  • Cis-Trans Isomerization : The azo bond undergoes reversible isomerization, altering conjugation and color.

  • Reactive Oxygen Species (ROS) Generation :
    Photoexcitation generates singlet oxygen (1O2^1\text{O}_2) via energy transfer, contributing to oxidative degradation .

Comparative Reactivity with Analogues

The dimethylamino group distinctively modulates reactivity compared to other anthracenedione derivatives:

CompoundAzo Bond StabilityElectrophilic Substitution Rate
9,10-Anthracenedione (base structure)LowSlow
1-[[4-(dimethylamino)phenyl]azo]-ModerateFast (directed by -N(CH₃)₂)
1-Amino-4-hydroxy derivativesHighModerate

Unique Features :

  • Enhanced solubility in polar solvents due to the dimethylamino group.

  • Stabilized azo linkage against thermal decomposition compared to unsubstituted analogues .

This compound’s reactivity profile underscores its utility in dye chemistry and potential for functionalization in pharmaceutical applications. Further studies on its catalytic or photodynamic properties are warranted.

Scientific Research Applications

Dyes and Pigments

The most notable application of 9,10-anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- is in the textile and ink industries due to its deep red color. Its stability allows for long-lasting coloration in fabrics and printed materials. The compound is often utilized in formulations requiring bright and stable dyes.

Biological Interactions

Research has indicated that derivatives of this compound can intercalate into DNA, suggesting potential applications in targeted cancer therapies. Studies have shown that these compounds may modulate cellular signaling pathways, impacting protein interactions or enzyme activities, which could be leveraged for therapeutic purposes .

Analytical Chemistry

The compound can be analyzed using high-performance liquid chromatography (HPLC), a technique that allows for the separation and identification of chemical components in complex mixtures. This application is crucial for quality control in manufacturing processes .

Data Table: Comparison of Similar Compounds

Compound NameStructureUnique Features
9,10-AnthracenedioneStructureBase structure; no substituents
1-Amino-4-hydroxy-2-(2-hydroxyethoxy)-9,10-anthracenedioneStructureHydroxy and amino substituents
Disperse Red 15StructureKnown for its use in textile dyeing; similar azo structure

Case Study 1: Textile Industry Application

In a study conducted by industrial chemists, the effectiveness of 9,10-anthracenedione-based dyes was evaluated in various textile materials. The results indicated excellent wash and light fastness properties compared to traditional dyes, making them suitable for high-performance applications.

Case Study 2: Cancer Research

A research project explored the anti-cancer potential of 9,10-anthracenedione derivatives against pancreatic cancer cells. The findings demonstrated over 90% inhibition of cell proliferation in vitro, indicating a promising avenue for developing new cancer therapies based on this compound .

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- involves its interaction with molecular targets such as enzymes and DNA. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The anthraquinone core can intercalate with DNA, disrupting its function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: A parent compound with similar structural features but lacking the azo group.

    1-Amino-2-methyl-9,10-anthracenedione: A derivative with an amino group, used in different applications.

    1,4-Bis(methylamino)-9,10-anthracenedione: Another derivative with two methylamino groups, used in dye synthesis.

Uniqueness

9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- stands out due to the presence of the azo group, which imparts unique chemical reactivity and color properties. This makes it particularly valuable in applications requiring specific color characteristics and stability.

Biological Activity

9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- is a synthetic organic compound with significant biological activity attributed to its unique chemical structure. This compound features an anthracene backbone with two ketone groups and an azo group linked to a dimethylamino-substituted phenyl ring. The following sections will explore its biological properties, potential applications in medicine, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- is C22H17N3O2C_{22}H_{17}N_{3}O_{2}. Its structure is characterized by:

  • Anthracene Backbone : Provides a stable aromatic system.
  • Azo Group : Enhances color and stability, facilitating various chemical reactions.
  • Dimethylamino Group : Imparts basicity and increases solubility in biological systems.

These features contribute to the compound's reactivity and interactions with biological molecules.

Interaction with Biomolecules

Research indicates that derivatives of 9,10-anthracenedione can intercalate into DNA, suggesting potential applications in targeted cancer therapies. This intercalation may disrupt normal DNA functions, leading to cytotoxic effects against cancer cells. Additionally, these compounds can modulate cellular signaling pathways by interacting with proteins and enzymes, influencing various biological processes .

Antimicrobial Properties

Studies have shown that anthracenediones exhibit significant antimicrobial activity. For instance, anthraquinone derivatives have demonstrated efficacy against various fungi and bacteria. In vitro tests revealed that certain derivatives possess remarkable antifungal properties against strains such as Candida albicans and Cryptococcus neoformans, with effective concentrations (EC50) as low as 66 µg/mL .

Case Studies

  • Antifungal Activity : A study evaluated the antifungal effects of anthracenediones against grapevine pathogens. The results indicated that when combined with chitosan oligomers, the antifungal activity was significantly enhanced, achieving EC50 values as low as 22 µg/mL .
  • Cancer Research : Research has focused on the potential of anthracenedione derivatives in cancer treatment. These compounds have shown promise in inhibiting tumor growth through mechanisms involving DNA intercalation and disruption of cellular signaling pathways .

Comparative Analysis

The following table summarizes the biological activities of selected anthracenedione derivatives:

Compound NameStructureBiological ActivityEC50 (µg/mL)
9,10-AnthracenedioneStructureIntercalates DNAN/A
MitoxantroneStructureAnticancer agent15
Disperse Red 15StructureAntifungal activity66
Chitosan ComplexStructureEnhanced antifungal22

Properties

CAS No.

47531-44-2

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

1-[[4-(dimethylamino)phenyl]diazenyl]anthracene-9,10-dione

InChI

InChI=1S/C22H17N3O2/c1-25(2)15-12-10-14(11-13-15)23-24-19-9-5-8-18-20(19)22(27)17-7-4-3-6-16(17)21(18)26/h3-13H,1-2H3

InChI Key

BRZXLFVLBKLMQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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